Product packaging for 1,8,15-Heptadecatriene-11,13-diyne(Cat. No.:CAS No. 64185-67-7)

1,8,15-Heptadecatriene-11,13-diyne

Cat. No.: B14484311
CAS No.: 64185-67-7
M. Wt: 226.36 g/mol
InChI Key: OJWVHJFAQCYGMT-UHFFFAOYSA-N
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Description

1,8,15-Heptadecatriene-11,13-diyne is a linear polyacetylenoid, specifically an enyne, with the molecular formula C17H22 and a molecular weight of 226.36 g/mol . This natural product is part of a broad class of over 1,400 known plant polyacetylenoids, which are typically derived from fatty acids and are most commonly found in plant families such as Compositae, Apiaceae, and Araliaceae . Its structure features a 17-carbon chain with three alkene (C=C) and two alkyne (C≡C) groups, a combination that is of significant interest in medicinal chemistry and natural product research . Polyacetylenoids as a chemical class have been extensively studied for their diverse and potent biological activities. Research on related compounds has demonstrated a pleiotropic profile of bioactivities, including antitumoral, anti-inflammatory, antimicrobial, hepatoprotective, and neuroprotective effects . While specific pharmacological data for this exact compound may be limited, computational predictions suggest it may interact with biological targets such as the HERG potassium channel, monoamine oxidase A (MAO-A), and the NF-kappa-B signaling pathway, indicating its potential as a valuable tool for pharmacological and mechanistic studies . This compound is presented as a high-purity chemical entity for use in research and development. It is ideal for investigators exploring the chemistry and bioactivity of natural enynes, screening for new drug leads, or studying the biochemistry of specialized plant metabolites. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22 B14484311 1,8,15-Heptadecatriene-11,13-diyne CAS No. 64185-67-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64185-67-7

Molecular Formula

C17H22

Molecular Weight

226.36 g/mol

IUPAC Name

heptadeca-1,8,15-trien-11,13-diyne

InChI

InChI=1S/C17H22/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-4,6,15,17H,1,5,7,9,11,13,16H2,2H3

InChI Key

OJWVHJFAQCYGMT-UHFFFAOYSA-N

Canonical SMILES

CC=CC#CC#CCC=CCCCCCC=C

Origin of Product

United States

Natural Occurrence and Chemotaxonomic Significance of Heptadecatriene Diyne Compounds

Isolation and Characterization of Heptadecatriene-Diyne Analogs from Biological Sources

The specific compound (8E,15E)-1,8,15-Heptadecatriene-11,13-diyne has been identified in plant species such as Dahlia merckii and Solidago virgaurea. np-mrd.org The isolation and characterization of this and other polyacetylenic compounds typically involve extraction from the plant material followed by various chromatographic techniques to purify the individual compounds. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then employed to elucidate their precise chemical structures.

While detailed isolation procedures for 1,8,15-heptadecatriene-11,13-diyne are not extensively documented in readily available literature, the general approach for similar polyacetylenes provides a framework for how this would be accomplished. For instance, phytochemical investigations of various species within the Asteraceae and Apiaceae families have successfully isolated a range of polyacetylenes, revealing a rich diversity of these compounds.

Below is a table of some representative heptadecatriene-diyne analogs and related polyacetylenes that have been isolated from natural sources.

Compound NameNatural Source(s)Family
(8E,15E)-1,8,15-Heptadecatriene-11,13-diyneDahlia merckii, Solidago virgaureaAsteraceae
Falcarinol (B191228)Daucus carota (Carrot), Panax ginsengApiaceae, Araliaceae
FalcarindiolDaucus carota (Carrot), Hedera helix (Ivy)Apiaceae, Araliaceae
OenanthotoxinOenanthe crocata (Hemlock Water Dropwort)Apiaceae
PanaxynolPanax ginseng (Ginseng)Araliaceae

Biosynthetic Pathways Towards Polyene-Polyyne Lipids

The intricate structures of polyacetylenes are the result of complex biosynthetic pathways that have been the subject of extensive research. These pathways modify common fatty acids to introduce the characteristic triple bonds.

The biosynthesis of most polyacetylenes, including C17 compounds like heptadecatriene-diynes, originates from fatty acid precursors. Isotopic labeling studies have demonstrated that these molecules are derived from primary metabolism. nih.gov The formation of the acetylenic bonds is a critical step, catalyzed by specialized enzymes.

The biosynthesis of C17 polyacetylenes, such as those of the falcarinol-type, is understood to begin with oleic acid, an 18-carbon monounsaturated fatty acid. nih.gov A key step in this pathway is the formation of crepenynic acid, another C18 fatty acid containing a triple bond. This conversion is carried out by a specific type of enzyme known as a Δ12-fatty acid acetylenase, which is a member of the fatty acid desaturase (FAD) family of enzymes. biomedpharmajournal.org

From crepenynic acid, the pathway is believed to proceed through a series of desaturations and chain-shortening reactions to yield the various C17 polyacetylenes. While the general framework is established, the precise enzymatic machinery and the sequence of reactions that lead to the specific double and triple bond arrangement in this compound are still areas of active investigation.

Distribution Patterns of Heptadecatriene-Diyne Derivatives Across Organisms

The distribution of heptadecatriene-diyne derivatives and other polyacetylenes is a significant indicator of evolutionary relationships between plant species. Their presence is largely concentrated in a few plant families, most notably the Asteraceae (sunflower family), Apiaceae (carrot family), and Araliaceae (ginseng family). nih.gov

Within the Asteraceae, polyacetylenes are widespread and structurally diverse. The occurrence of specific types of polyacetylenes can be characteristic of certain tribes or genera within this large family. For example, the presence of (8E,15E)-1,8,15-Heptadecatriene-11,13-diyne in Dahlia and Solidago highlights a shared biochemical capability within this family. np-mrd.org

In the Apiaceae and Araliaceae, C17 polyacetylenes of the falcarinol-type are particularly common and serve as important chemotaxonomic markers. nih.gov The consistent presence of these compounds suggests a close evolutionary relationship between these two families.

Chemical Reactivity and Mechanistic Investigations of Heptadecatriene Diyne Systems

Hydrofunctionalization Reactions of Conjugated 1,3-Diynes

Hydrofunctionalization reactions, involving the addition of an H-X molecule across a π-system, are fundamental transformations for conjugated diynes. These reactions can proceed with high levels of control over regioselectivity and stereoselectivity, offering pathways to a diverse array of functionalized products.

The hydrometallation of unsymmetrical conjugated diynes can, in principle, lead to a mixture of regio- and stereoisomers. However, careful selection of catalysts and reaction conditions allows for a high degree of control. For instance, in the hydropalladation of terminal alkynes, the use of specific palladium complexes can lead to the exclusive formation of Markovnikov-type adducts, where the palladium bonds to the internal carbon of the alkyne. acs.org This selectivity is driven by both electronic and steric factors of the substrate and the catalyst.

The stereoselectivity of hydrometallation is also a critical aspect. Many catalytic systems are designed to achieve syn-addition of the H-M bond to the alkyne, leading to the formation of a specific stereoisomer of the resulting vinylmetallic species. The geometry of the resulting alkene is thus directly controlled by the reaction mechanism.

While no specific studies on 1,8,15-heptadecatriene-11,13-diyne are available, based on general principles, hydrometallation would be expected to occur preferentially at the less sterically hindered terminal alkyne (C-13/C-14) or potentially at the internal alkyne (C-11/C-12), with the regioselectivity being highly dependent on the catalytic system employed. The presence of the long alkyl chains would also exert steric influence on the approach of the catalyst.

A variety of transition metal catalysts are effective for the selective transformation of diynes. These catalysts play a crucial role in determining the outcome of the reaction, including which functional group reacts and the regio- and stereoselectivity of the addition.

Rhodium(I) Catalysts: Rh(I) complexes are known to catalyze a range of reactions, including hydrosilylation, hydroboration, and hydroacylation of alkynes. In the context of arene alkenylation, Rh(I) catalysts have shown high selectivity for arene/olefin coupling over olefin functionalization. researchgate.net For a polyene-diyne system, this suggests potential for selective reactions at the diyne moiety while leaving the alkene functionalities intact.

Palladium(0) Catalysts: Pd(0) complexes are widely used in cross-coupling reactions (like Sonogashira, Suzuki, and Stille couplings) and various addition reactions. youtube.comnih.gov In transfer hydrogenation reactions, Pd/Cu systems can be used in tandem with Ru catalysts to achieve selective reduction of alkynes to alkenes. nih.gov For this compound, a Pd(0) catalyst could potentially be used to couple a molecule at one of the terminal positions of the diyne.

Copper(I) Catalysts: Cu(I) salts are famously used as co-catalysts in the Sonogashira coupling and are also employed in other transformations like the Glaser coupling of terminal alkynes. Copper-based catalyst systems have also been developed for selective N- and O-arylation reactions. researchgate.net

Ruthenium(II) Catalysts: Ru(II) complexes are effective for transfer hydrogenation reactions, which can selectively reduce alkynes to either (E)- or (Z)-alkenes, or fully to alkanes, depending on the reaction conditions and ligands used. nih.gov This offers a powerful tool for selectively modifying the diyne portion of a complex molecule like this compound.

The following table summarizes the potential applications of these catalytic systems for the transformation of a heptadecatriene-diyne framework.

Catalyst SystemPotential TransformationExpected Selectivity
Rh(I)Hydrosilylation, HydroborationHigh regio- and stereoselectivity
Pd(0)/Cu(I)Sonogashira CouplingFunctionalization at terminal alkyne
Ru(II)Transfer HydrogenationSelective reduction to alkene or alkane

Cycloaddition Chemistry of Polyene-Polyynes

The conjugated diyne and polyene functionalities within a molecule like this compound are potential substrates for cycloaddition reactions. The Diels-Alder reaction, for instance, could occur with the conjugated diene portion of a related molecule, though in the specified heptadecatriene, the double bonds are not conjugated. However, the conjugated diyne system can participate in various cycloadditions. For instance, [2+2+2] cycloadditions catalyzed by transition metals can construct complex cyclic structures from three alkyne units, or a combination of alkynes and alkenes.

Furthermore, intramolecular cycloadditions could be envisioned if the polyene-polyyne chain is of appropriate length and flexibility to allow the reacting moieties to come into proximity. Photocycloadditions are another class of reactions that can lead to the formation of cyclobutane (B1203170) or other cyclic structures from alkene functionalities. nih.gov

Electrophilic and Nucleophilic Additions to Polyene-Polyyne Frameworks

The electron-rich π-systems of the alkenes and alkynes in this compound are susceptible to both electrophilic and nucleophilic attack.

Electrophilic Additions: The double and triple bonds will react with electrophiles such as halogens (Br₂, Cl₂) and hydrohalic acids (HBr, HCl). In the case of the conjugated diyne system, the initial addition of an electrophile would generate a vinyl cation, which could be attacked by a nucleophile at different positions, potentially leading to a mixture of products. The regioselectivity of such additions is governed by the relative stability of the intermediate carbocations. For the isolated double bonds, classic Markovnikov addition would be expected.

Nucleophilic Additions: While simple alkenes and alkynes are not typically reactive towards nucleophiles, the conjugated diyne system can be an exception, especially when activated by an electron-withdrawing group, which is not present in this case. However, in the presence of a suitable catalyst, nucleophilic addition to the diyne is possible. researchgate.net For example, the addition of amines or thiols to conjugated enynes can be controlled to occur at either the double or triple bond depending on kinetic or thermodynamic control. researchgate.net

Polymerization Pathways of Diynes and Trienes

Conjugated dienes and polyenes are well-known monomers for polymerization, leading to materials with interesting properties, such as synthetic rubber. libretexts.orgunizin.orglibretexts.org The polymerization can proceed via different mechanisms, including free-radical, cationic, and anionic polymerization. For a molecule like this compound, both the alkene and the diyne functionalities could potentially undergo polymerization.

The polymerization of the triene system could lead to cross-linked polymers due to the multiple reactive sites. The conjugated diyne moiety can also undergo polymerization, often through topochemical reactions in the solid state or through transition metal catalysis in solution. The resulting polydiacetylenes are a class of conjugated polymers with unique electronic and optical properties.

Rearrangement Reactions within Conjugated Heptadecatriene-Diyne Systems

Rearrangement reactions can occur in polyene-diyne systems under various conditions, often leading to more stable conjugated structures. For instance, the migration of double bonds to form a more extended conjugated system can be catalyzed by strong bases or transition metal complexes. nih.gov This type of rearrangement can significantly alter the electronic and spectroscopic properties of the molecule.

Other types of rearrangements, such as the pinacol (B44631) rearrangement, benzilic acid rearrangement, or Beckmann rearrangement, are typically associated with specific functional groups (e.g., diols, diketones, oximes) and would require prior functionalization of the heptadecatriene-diyne framework to occur. libretexts.orgmsu.edumasterorganicchemistry.com However, the presence of multiple π-systems could facilitate complex intramolecular rearrangements, especially when carbocationic intermediates are formed.

Advanced Spectroscopic Characterization Techniques for Elucidating Heptadecatriene Diyne Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the carbon skeleton and proton environments of organic molecules. For a molecule with multiple unsaturated sites like 1,8,15-heptadecatriene-11,13-diyne, a combination of one-dimensional and multi-dimensional NMR experiments is indispensable.

Multi-Dimensional NMR for Complex Structure Assignments (e.g., COSY, HSQC, HMBC, NOESY/ROESY)

Multi-dimensional NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be crucial in tracing the connectivity of the aliphatic chains and the protons on the double bonds.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This experiment is vital for assigning the proton signals to their corresponding carbon atoms in the heptadecatriene chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between carbons and protons (typically 2-3 bonds). This is particularly important for connecting the different spin systems identified in the COSY spectrum and for placing quaternary carbons, such as the sp-hybridized carbons of the diyne moiety, within the molecular framework.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close in proximity, which is critical for determining the stereochemistry of the double bonds (E/Z configuration).

Carbon-13 NMR and DEPT Analysis of sp, sp², and sp³ Hybridized Carbons

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of a carbon atom is indicative of its hybridization state and its electronic environment.

sp³ Hybridized Carbons: The saturated aliphatic carbons in the chain of this compound would resonate in the upfield region of the ¹³C NMR spectrum, typically between 10 and 50 ppm.

sp² Hybridized Carbons: The olefinic carbons of the three double bonds would appear in the downfield region, generally between 100 and 150 ppm.

sp Hybridized Carbons: The acetylenic carbons of the diyne functionality are characteristically found in the range of 60 to 90 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer) analysis is a set of experiments used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning the signals from the aliphatic portions of the molecule.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypeHybridizationPredicted Chemical Shift (ppm)
Aliphatic (CH₂, CH₃)sp³10 - 40
Allylic (CH₂)sp³25 - 45
Olefinic (CH)sp²110 - 145
Acetylenic (C)sp65 - 85

Note: These are predicted ranges based on typical values for similar functional groups and may vary depending on the specific stereochemistry and solvent.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Bond Characterization and Conjugation Assessment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic stretching vibrations would be observed. The C-H stretching of the sp² carbons of the alkenes would appear just above 3000 cm⁻¹, while the sp³ C-H stretching of the aliphatic chain would be seen just below 3000 cm⁻¹. The C=C double bond stretching vibrations typically occur in the 1600-1680 cm⁻¹ region. np-mrd.org The C≡C triple bond stretching of the diyne is expected in the 2100-2250 cm⁻¹ range, though these absorptions can be weak or absent in symmetrical or nearly symmetrical internal alkynes. mdpi.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. For the conjugated system in this compound, the C=C and C≡C stretching vibrations would be expected to give strong signals in the Raman spectrum due to the polarizability of these bonds. This makes Raman particularly useful for characterizing the conjugated backbone of polyacetylenes. For instance, in trans-polyacetylene, strong Raman peaks are observed around 1116 cm⁻¹ (C-C stretch) and 1492 cm⁻¹ (C=C stretch).

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
=C-HStretching3010 - 3095
-C-H (aliphatic)Stretching2850 - 2960
C≡CStretching2100 - 2250 (often weak in IR)
C=CStretching1600 - 1680

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) allows for the determination of the precise molecular formula of a compound. For this compound (C₁₇H₂₂), the expected molecular weight is approximately 226.1722 g/mol .

Electron ionization (EI) mass spectrometry would lead to the fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. For a long-chain hydrocarbon like this compound, characteristic fragmentation would involve cleavage of the carbon-carbon bonds. The fragmentation pattern would likely show clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org The stability of the resulting carbocations influences the intensity of the fragment peaks.

Electronic Absorption Spectroscopy (UV-Vis) for π-System Characterization and Conjugation Length Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated π-systems. The extended conjugation of the triene-diyne system in this compound results in the absorption of light in the UV-Vis region.

The wavelength of maximum absorption (λ_max) is related to the length of the conjugated system; longer conjugated systems absorb at longer wavelengths. researchgate.netresearchgate.net For polyenes, the λ_max increases with the number of conjugated double bonds. The fine structure often observed in the UV-Vis spectra of polyacetylenes is due to vibronic coupling. While a specific spectrum for this compound is not readily published, similar conjugated enediyne chromophores exhibit strong absorption in the UV region.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

If this compound were a chiral molecule (e.g., due to the presence of chiral centers or axial chirality), chiroptical techniques like Electronic Circular Dichroism (ECD) would be essential for determining its absolute stereochemistry. ECD measures the differential absorption of left and right circularly polarized light.

The sign and intensity of the Cotton effects in an ECD spectrum are characteristic of the spatial arrangement of the chromophores in a chiral molecule. For chiral polyacetylenes, the ECD spectrum can reveal the helical sense of the conjugated chain. acs.org While there is no indication from its name that this compound is chiral, many naturally occurring polyacetylenes are, and ECD is a critical tool in their stereochemical assignment. spectrabase.com

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. For complex unsaturated systems like this compound, this method provides invaluable insights into the precise bond lengths, bond angles, and intermolecular interactions that dictate the material's bulk properties. While a specific crystal structure for this compound is not widely reported in publicly accessible literature, the principles of X-ray diffraction and the extensive studies on related polyacetylenic compounds allow for a detailed projection of the structural information that would be obtained.

The process of X-ray crystallography involves irradiating a single crystal of the target compound with a focused beam of X-rays. The electrons surrounding the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise location of each atom within the crystal's unit cell can be determined.

For a molecule with the structural complexity of this compound, X-ray crystallography would elucidate several critical structural parameters. The technique would confirm the trans or cis configuration of the double bonds at the C8 and C15 positions, which is often inferred from spectroscopic data but is definitively established through crystallographic analysis. Furthermore, it would provide precise measurements of the bond lengths of the alternating single, double, and triple bonds within the conjugated system. This is of particular interest in polyacetylenic compounds, as the degree of bond length alternation is a direct measure of the extent of π-electron delocalization.

In the solid state, molecules of this compound would pack in a specific, repeating arrangement, and X-ray crystallography would reveal the nature of this packing. Intermolecular forces, such as van der Waals interactions, would govern the proximity and orientation of adjacent molecules. These interactions can significantly influence the electronic properties of the material in the solid state. The crystal structure would also reveal any deviations from planarity in the conjugated system, which can be induced by steric hindrance or crystal packing forces.

While specific data for the target compound is scarce, studies on similar long-chain polyacetylenes provide a basis for expected findings. For instance, solid-state polymerization studies of related monomers have shown that the resulting polyacetylene chains are often constrained to an all-trans conformation within a crystalline lattice. acs.org Solid-state nutation NMR spectra of trans-polyacetylene have been used to determine C-C bond lengths of approximately 1.36 Å and 1.44 Å for the double and single bonds, respectively. nih.gov These values are indicative of a system with localized π-electrons and distinct bond alternation.

The table below summarizes the kind of structural data that would be obtained from an X-ray crystallographic analysis of this compound, with illustrative values based on known data for similar conjugated systems.

Structural Parameter Description Expected Value/Information
Unit Cell Dimensions The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal lattice.Would define the overall crystal system and packing density.
Space Group The symmetry operations that describe the arrangement of molecules within the unit cell.Provides insight into the chirality and packing symmetry of the crystal.
Bond Lengths (C=C, C≡C, C-C) The precise distances between bonded carbon atoms.Crucial for assessing the degree of electron delocalization and bond alternation.
Bond Angles The angles formed by three consecutive atoms.Determines the overall geometry and linearity of the carbon chain.
Torsional Angles The dihedral angles that describe the conformation around single bonds.Reveals the planarity or non-planarity of the conjugated system.
Intermolecular Contacts The shortest distances between atoms of neighboring molecules.Indicates the presence and nature of intermolecular interactions like van der Waals forces.

Synthesis and Properties of Functionalized Heptadecatriene Diyne Derivatives

Systematic Modification of Alkene and Alkyne Moieties

Key modifications include the partial or full reduction of the unsaturated moieties. For instance, the conjugated diyne can be selectively reduced to a diene with specific stereochemistry. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) facilitates the syn-addition of hydrogen, yielding a (Z,Z)-diene. Conversely, employing sodium metal in liquid ammonia (B1221849) leads to the anti-addition of hydrogen, resulting in an (E,E)-diene. masterorganicchemistry.comorganic-chemistry.org Complete hydrogenation of the alkyne and alkene groups, typically with a more active catalyst like palladium on carbon and a hydrogen atmosphere, would yield the fully saturated heptadecane (B57597) backbone. masterorganicchemistry.com

The terminal alkene at the C-15 position and the internal alkene at the C-8 position can also be targeted. Reactions such as epoxidation, dihydroxylation, and hydrohalogenation can introduce new functional groups and stereocenters at these positions. The choice of reagents and reaction conditions can allow for selective modification of one alkene over the other, based on their differing steric and electronic environments.

Introduction of Heteroatoms and Functional Groups onto the Hydrocarbon Backbone

The introduction of heteroatoms and various functional groups onto the hydrocarbon chain of 1,8,15-heptadecatriene-11,13-diyne is a powerful strategy for modulating its physicochemical properties. This can be achieved through the functionalization of the existing unsaturated bonds or by modifying the alkyl portions of the chain.

One common approach, inspired by the synthesis of analogues of the related natural product falcarindiol, is the introduction of hydroxyl groups. mdpi.comresearchgate.net This can be accomplished, for example, through the asymmetric addition of acetylides to aldehydes, a method that has been effectively used in the synthesis of chiral diynols. mdpi.com Such reactions can introduce oxygen heteroatoms at specific positions, transforming the hydrocarbon into an alcohol or diol derivative.

Furthermore, heteroatoms like sulfur or nitrogen can be incorporated. For instance, a thiophene (B33073) ring can be appended as a substituent, creating a polyacetylene derivative with electroactive side chains. nih.gov General strategies for the post-polymerization functionalization of conjugated polymers can also be conceptually applied, where a pre-formed polyenyne chain is modified to introduce a variety of functional groups. researchgate.net The terminal alkyne, if present in a precursor, is a particularly useful handle for introducing new groups via reactions like the Sonogashira coupling.

Chemo-, Regio-, and Stereoselective Functionalization Strategies

Achieving chemo-, regio-, and stereoselectivity is paramount when dealing with a molecule possessing multiple reactive sites like this compound. The distinct electronic nature and steric accessibility of the terminal alkene, internal alkene, and the diyne system allow for selective transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, a mild reducing agent might selectively reduce the alkynes while leaving the alkenes intact. youtube.comyoutube.com Similarly, certain hydroboration-oxidation conditions could favor reaction at the less sterically hindered terminal alkene over the internal one.

Regioselectivity , or the control of the orientation of addition to a functional group, is critical. In the hydrohalogenation of the terminal alkene, for instance, the choice between Markovnikov and anti-Markovnikov addition can be controlled by the reaction conditions (e.g., presence of peroxides for radical-mediated anti-Markovnikov addition). For the diyne system, addition reactions can be directed to either the C-11/C-12 or C-13/C-14 triple bond, influenced by the electronic effects of the rest of the molecule and the nature of the attacking reagent.

Stereoselectivity , the preferential formation of one stereoisomer over others, is often achieved using chiral catalysts or auxiliaries. As demonstrated in the synthesis of falcarinol (B191228) analogues, the use of chiral ligands like BINOL in conjunction with metal catalysts can direct the enantioselective addition to a prochiral center, leading to the formation of a specific enantiomer. mdpi.comacs.orgnih.gov The stereochemical outcome of alkyne reductions to alkenes is another prime example, with different catalyst systems yielding either cis or trans products. masterorganicchemistry.comorganic-chemistry.org

Influence of Substituents on Conjugation and Chemical Reactivity

Electron-withdrawing groups (EWGs), such as carbonyl or carboxyl groups, placed at the termini of the diyne system can significantly increase the electrophilicity of the triple bonds. nih.gov This makes the molecule more susceptible to nucleophilic attack. nih.gov While these groups can increase the general reactivity towards nucleophiles, they may not necessarily lower the activation barrier for thermal processes like the Bergman cyclization; in some cases, they have been shown to slightly increase it. nih.gov

Conversely, electron-donating groups (EDGs) can increase the electron density of the conjugated system, potentially altering its spectroscopic properties and reactivity towards electrophiles. The polarization of the alkyne carbons can be effectively tuned by the electronic nature of the substituents. nih.gov For instance, enediynes with electron-withdrawing substituents tend to be more highly polarized than those with electron-donating groups. nih.gov This modulation of the electronic distribution directly impacts the molecule's interaction with other reagents and its potential for applications in materials science, where the tuning of electronic properties is key. boisestate.edu

The table below summarizes the general effects of substituents on the properties of enediyne systems, which can be extrapolated to derivatives of this compound.

Substituent Type at Alkyne TerminiEffect on Alkyne PolarizationReactivity towards Nucleophiles
Electron-Withdrawing (e.g., -CHO, -COOH)IncreasedIncreased
Electron-Donating (e.g., -CH3, -OCH3)DecreasedDecreased

Advanced Applications and Future Prospects of Polyene Polyyne Conjugated Systems

Integration of Heptadecatriene-Diyne Units in Molecular Electronics

The prospect of using individual molecules as active components in electronic circuits has driven significant research into organic conjugated systems. The inherent properties of polyene-polyyne chains make them particularly attractive for this purpose.

Polyynes, which are characterized by alternating single and triple carbon-carbon bonds, are essentially one-dimensional carbon wires. Their rigid and linear geometry, a defining feature of molecules like 1,8,15-heptadecatriene-11,13-diyne, makes them ideal candidates for use as molecular wires to transport charge over nanometer-scale distances. The high degree of π-conjugation along the polyyne backbone facilitates electron delocalization, a prerequisite for electrical conductivity.

Theoretical and experimental studies have shown that the conductivity of these molecular wires can be tuned by altering their length, the nature of the end-groups, and by incorporating metal atoms into the carbon chain. rsc.org While the parent compound, carbyne (an infinite chain of sp-hybridized carbon atoms), remains a theoretical ideal, oligo- and polyynes serve as practical, synthesizable models for investigating its properties. acs.orgnih.gov The ene-diyne motif within this compound contributes to a highly conjugated system, suggesting its potential as a conductive scaffold in molecular electronic devices.

The extensive π-conjugation in polyene-polyyne systems also gives rise to significant nonlinear optical (NLO) properties. When subjected to a strong incident electric field, such as that from a laser, these materials can exhibit a nonlinear response, leading to phenomena like frequency doubling and optical switching. These properties are highly dependent on the molecule's structure, particularly the length of the conjugated chain and the presence of donor-acceptor groups.

Research into polyynes has demonstrated their potential for high third-order NLO responses, which are crucial for applications in all-optical signal processing and optical computing. researchgate.net The alternating single and triple bonds in the diyne unit of this compound, in conjunction with the polyene chain, create a delocalized electron system that can be readily polarized by an external electric field, indicating its potential as a building block for NLO materials.

Polyynes and Cumulenes as Model Compounds for Carbyne Research

Carbyne, the one-dimensional allotrope of carbon, is predicted to be the strongest material ever conceived. oup.com However, its extreme reactivity and instability make it incredibly difficult to synthesize and study. acs.orgoup.com Consequently, shorter, end-capped polyynes and their isomers, cumulenes (which feature consecutive double bonds), serve as invaluable model compounds for probing the properties of carbyne. rsc.orgresearchgate.net

By systematically studying the properties of polyynes of increasing length, researchers can extrapolate to the theoretical properties of infinite carbyne. nih.gov These studies provide insights into bond length alternation, electronic band structure, and mechanical properties. rsc.orgoup.com The polyene-diyne structure of this compound, while not a pure polyyne, contributes to the understanding of how conjugated systems with sp- and sp²-hybridized carbon atoms behave, offering a piece of the puzzle in the broader field of carbyne research.

Potential in Advanced Material Design and Self-Assembly

The rigid, rod-like nature of polyene-polyyne molecules makes them excellent building blocks for the construction of well-defined nanostructures through self-assembly. chemistryviews.org By modifying the end-groups of these molecules, it is possible to control their intermolecular interactions and guide their assembly into specific architectures, such as nanofibers, thin films, and liquid crystals. chemistryviews.orgresearchgate.net

These self-assembled structures can exhibit emergent properties that are not present in the individual molecules. For instance, the alignment of polyyne chains in a self-assembled film can lead to anisotropic conductivity or polarized light emission. The self-assembly of fullerene supramolecules within carbon nanotube fibers has been shown to create mechanically robust and conductive wires. nih.gov The long aliphatic chain of this compound could influence its self-assembly behavior, potentially leading to unique nanostructured materials with tailored optical and electronic properties.

Catalyst Design and Ligand Development Utilizing Polyene-Polyyne Structures

The unique electronic and steric properties of polyene-polyyne scaffolds are also being explored in the field of catalysis. The rigid backbone of these molecules can be used to create well-defined ligand environments around a metal center, influencing the selectivity and activity of the catalyst.

The π-system of the polyene-polyyne chain can also participate directly in catalytic reactions, either by coordinating to the metal center or by interacting with substrates. While specific applications of this compound in catalysis have not been reported, the broader class of polyene-containing ligands has been utilized in various transition metal-catalyzed reactions. youtube.com The development of catalysts with polyene-polyyne ligands is an emerging area with the potential to provide new solutions for challenging chemical transformations. osti.gov

Emerging Research Directions in Polyene-Polyyne Chemistry and Nanotechnology

The field of polyene-polyyne chemistry is continuously evolving, with several exciting research directions on the horizon. One area of focus is the synthesis of increasingly long and stable polyyne chains to better approximate the properties of carbyne. acs.orgnih.gov Another is the development of new synthetic methods to create more complex and functionalized polyene-polyyne structures. researchgate.netwikipedia.org

In nanotechnology, researchers are exploring the integration of these molecules into a wider range of devices, including sensors, solar cells, and quantum computing components. The ability to precisely control the structure and properties of polyene-polyyne systems at the molecular level opens up a vast design space for new materials and technologies. The ongoing investigation into the fundamental chemistry and physics of these systems will undoubtedly lead to new and unexpected applications in the future. rsc.org

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